1-Bromooctane-3,3,4,4-d4

Description

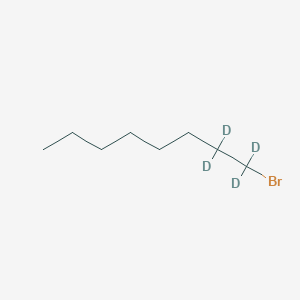

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of 1-Bromooctane-3,3,4,4-d4

[1]

Executive Summary

1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8) is a selectively deuterated isotopologue of 1-bromooctane.[1] Characterized by the replacement of four protium atoms with deuterium at the C3 and C4 positions, this compound serves as a critical tool in mechanistic toxicology and pharmacokinetic studies.

Its primary utility lies in the Deuterium Switch strategy—blocking metabolic oxidation at labile C-H sites to extend half-life or reduce toxic metabolite formation—and as a non-interfering internal standard in quantitative mass spectrometry.[1] This guide provides a comprehensive technical analysis of its properties, spectroscopic validation, and handling protocols.[2]

Physicochemical Profile

The introduction of deuterium (atomic mass ~2.014 Da) significantly alters the mass-dependent properties of the molecule while maintaining near-identical steric and electronic characteristics to the non-deuterated parent.

Comparative Properties Table

| Property | Parent: 1-Bromooctane | Isotopologue: 1-Bromooctane-3,3,4,4-d4 | Note / Causality |

| CAS Number | 111-83-1 | 1219803-37-8 | Specific to d4 variant |

| Formula | C₈H₁₇Br | C₈H₁₃D₄Br | 4 H replaced by D |

| Molecular Weight | 193.12 g/mol | 197.15 g/mol | +4.03 Da Mass Shift |

| Physical State | Colorless Liquid | Colorless Liquid | No phase change expected |

| Density (25°C) | 1.118 g/mL | ~1.141 g/mL (Predicted)* | Mass increase > Volume change |

| Boiling Point | 201°C | 200–201°C | Inverse isotope effect often negligible for heavy halides |

| Flash Point | 78°C | ~78°C | Kinetic flammability may decrease slightly |

| Lipophilicity (LogP) | 4.9 (Est) | 4.88 (Est) | C-D bonds are slightly less lipophilic |

*Note: Density prediction is based on the molar mass ratio (197.15/193.12) assuming negligible molar volume contraction (Ubbelohde effect).

Spectroscopic Validation (The "Fingerprint")

To validate the identity of 1-Bromooctane-3,3,4,4-d4, researchers must look for the absence of signals in NMR and the shift of signals in MS.

A. Nuclear Magnetic Resonance (NMR)

The deuteration at C3 and C4 creates a "silent region" in the ¹H-NMR spectrum and introduces coupling patterns in the ¹³C-NMR spectrum.

-

¹H-NMR (Proton):

-

Parent: Multiplets typically observed at δ 1.40–1.50 ppm (C3-H) and δ 1.25–1.35 ppm (C4-H).[1]

-

d4-Isotopologue: These multiplets are absent .

-

Neighboring Effects: The triplet at C2 (δ ~1.85 ppm) loses coupling to C3, potentially sharpening or changing multiplicity depending on long-range coupling.

-

-

¹³C-NMR (Carbon):

-

C3 & C4 Signals: Instead of sharp singlets, these carbons appear as quintets (spin-spin coupling with two attached D atoms, J ~19-22 Hz) and are slightly upfield shifted (isotopic perturbation).

-

B. Mass Spectrometry (GC-MS)[1]

Synthesis Logic & Retro-synthetic Analysis

The synthesis of 1-Bromooctane-3,3,4,4-d4 requires a strategy that introduces deuterium across a specific bond, typically via the saturation of an alkyne or alkene precursor using deuterium gas (D₂).

Graphviz Pathway: Synthesis Workflow[1]

Figure 1: Retro-synthetic pathway utilizing catalytic deuteration of an alkyne precursor followed by standard bromination.[1]

Mechanistic Insight: The reduction of the triple bond in 3-octyn-1-ol with D₂ gas over a Palladium catalyst ensures the addition of four deuterium atoms exactly at positions 3 and 4.[1] The hydroxyl group is then converted to a bromide using Phosphorus Tribromide (PBr₃), a standard SN2 substitution that preserves the isotopic integrity of the alkyl chain.

Applications in Drug Development (DMPK)[2]

The 3,3,4,4-d4 motif is specifically designed to probe metabolic pathways. Cytochrome P450 enzymes (CYPs) often attack alkyl chains at positions

The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy ~ +5 kJ/mol) than the C-H bond due to lower zero-point vibrational energy.

-

Primary KIE: If C-H bond breakage at C3 or C4 is the rate-determining step (RDS) in metabolism, deuteration will significantly slow down the reaction (

). -

Metabolic Shifting: If the C3/C4 site is blocked, the enzyme may be forced to attack a different, less favorable site, potentially altering the metabolite profile (Metabolic Switching).

Graphviz Pathway: Metabolic Stability Logic[1]

Figure 2: Decision tree illustrating how deuteration at metabolic "soft spots" (C3/C4) utilizes the Kinetic Isotope Effect to enhance drug stability.

Handling & Safety Protocol

While 1-bromooctane-3,3,4,4-d4 is chemically stable, it shares the toxicity profile of alkyl bromides.

A. Safety Data (Based on Parent GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves (0.11 mm thickness, break-through >480 min), safety glasses with side shields, and lab coat.

B. Storage & Stability[5][6]

-

Condition: Store at room temperature (15–25°C) in a tightly sealed container.

-

Light Sensitivity: Alkyl bromides can degrade/discolor (turn yellow) upon prolonged exposure to light due to bromine radical liberation.[1] Store in amber glass .

C. QC Protocol: Isotopic Enrichment Analysis

To verify >98% enrichment:

-

Prepare Sample: Dilute 10 µL of d4-bromide in 1 mL CDCl₃.

-

Acquire ¹H-NMR: Run 16 scans.

-

Integrate:

-

Set the C1-H₂ triplet (approx 3.4 ppm) to integral = 2.00.[1]

-

Integrate the region 1.25–1.50 ppm.

-

Calculation: Theoretical integral for parent = 12H. Theoretical for d4 = 8H.

-

Any excess integral in this region indicates incomplete deuteration.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8140, 1-Bromooctane. Retrieved from [Link]

-

Thornton, E. R. (1964). Solvolysis Mechanisms and Kinetic Isotope Effects. Annual Review of Physical Chemistry. Link to concept: [Link]

- Fisher, M. B., et al. (2016). The Deuterium Switch: A Powerful Tool for the Optimization of Metabolic Stability. Drug Discovery Today.

1-Bromooctane-3,3,4,4-d4 chemical structure and stability

Structure, Stability, and Application in DMPK Workflows

Executive Summary

1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8 / Custom variants) represents a high-precision tool for Drug Metabolism and Pharmacokinetics (DMPK) and mechanistic toxicology.[1] Unlike perdeuterated analogs (d17), this specific isotopologue offers a targeted mass shift (+4 Da) that avoids the "spectral clutter" of extensive labeling while providing a distinct mass spectrometry signature.

This guide details the structural integrity, synthesis logic, and stability profile of 1-Bromooctane-3,3,4,4-d4. It is designed for researchers requiring precise internal standards or metabolic probes to investigate oxidative dehalogenation and alkyl chain metabolism.

Structural Characterization & Physicochemical Identity

The strategic placement of deuterium at the C3 and C4 positions creates a "silent" region in the alkyl chain, distinct from the reactive headgroup (C1-Br) and the terminal tail.

1.1 Chemical Specifications

| Parameter | Specification |

| Chemical Name | 1-Bromooctane-3,3,4,4-d4 |

| Formula | |

| Molecular Weight | 197.15 g/mol (vs. 193.13 for protio) |

| Isotopic Enrichment | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~201°C (predicted based on protio) |

| Density | ~1.12 g/mL (slightly higher than protio 1.118 g/mL due to isotope effect) |

| Solubility | Immiscible in water; soluble in EtOH, DMSO, Chloroform |

1.2 Structural Visualization

The following diagram illustrates the carbon backbone and the specific deuteration zone (C3-C4), which is critical for understanding its NMR silence and metabolic resistance.

[1]

Synthesis & Purification Logic

To achieve high isotopic purity at positions 3 and 4 without scrambling, a "bottom-up" synthetic route is preferred over H/D exchange, which is often non-specific for alkyl chains.

2.1 Recommended Synthetic Pathway

The most robust method involves the saturation of an alkyne precursor using deuterium gas. This ensures exactly four deuterium atoms are incorporated across the triple bond.

Precursor: 3-Octyn-1-ol

Reagents:

2.2 Purification Protocol

-

Quenching: The bromination reaction (

) must be quenched slowly with ice water to destroy phosphite byproducts. -

Extraction: Extract with diethyl ether or hexanes.

-

Washing: Sequential washes with

(remove acid), water, and brine.[2] -

Distillation: Fractional distillation is required.[2][3][4]

-

Note: The boiling point will be nearly identical to the non-deuterated form. Separation from protio-impurities is impossible by distillation; high-purity precursors are mandatory.

-

Stability Profile: Chemical vs. Metabolic

Understanding the distinction between storage stability and metabolic stability is crucial for experimental design.

3.1 Chemical Stability (Shelf Life)

Chemically, the deuterium substitution offers negligible protection against standard degradation pathways like hydrolysis or photolysis. The C-Br bond remains the weak link.

-

Hydrolysis: Susceptible to

displacement by water/hydroxide to form 1-octanol-d4. -

Photolysis: Light exposure can cleave the C-Br bond (homolytic fission), leading to radical formation.

-

Elimination: Basic conditions will cause dehydrohalogenation to form 1-octene.

3.2 Metabolic Stability (In Vivo)

This is the primary advantage of the compound. The C-D bond is significantly stronger than the C-H bond (

-

Primary Kinetic Isotope Effect (KIE): If metabolism involves oxidation at C3 or C4 (e.g.,

-oxidation steps), the reaction rate will be significantly retarded ( -

Metabolic Switching: By blocking C3/C4, the molecule may force metabolic enzymes to attack the terminal methyl group (

-oxidation) or the C1/C2 positions.

Applications in Drug Development[1][4][6][7][8][9][10][11]

4.1 Internal Standard (IS) for LC-MS/MS

1-Bromooctane-3,3,4,4-d4 is an ideal IS for quantifying alkyl halides or related lipids.

-

Mass Shift (+4 Da): This is optimal. A +1 or +2 shift often overlaps with natural isotopes (

, -

Co-Elution: Being deuterated, it co-elutes (or elutes slightly earlier) with the analyte, correcting for matrix effects and ionization suppression in real-time.

4.2 Mechanistic Toxicology

Used to probe "soft spots" in alkyl chains. If a drug candidate with an octyl chain shows toxicity due to a metabolite formed at C3/C4, substituting with this deuterated fragment can confirm the pathway by reducing the metabolite's formation.

Handling & Storage Protocols

To maintain the integrity of the isotopic label and the chemical functionality, strict adherence to the following protocol is required.

Protocol: Long-Term Storage

-

Container: Amber borosilicate glass vials with Teflon-lined caps (prevents photolysis and leaching).

-

Atmosphere: Overlay with Argon or Nitrogen gas before sealing. Alkyl bromides can oxidize or hydrolyze with atmospheric moisture.

-

Temperature: Store at

for active use; -

Re-validation: Check purity via

-NMR every 12 months.-

Pass Criteria: Absence of triplet signals at the C3/C4 chemical shift region (approx 1.4 - 1.8 ppm, depending on solvent).

-

Protocol: Preparation of Stock Solution (1 mg/mL)

-

Equilibrate the vial to room temperature (prevents condensation).

-

Weigh

of 1-Bromooctane-3,3,4,4-d4 into a 10 mL volumetric flask. -

Dissolve in Methanol (LC-MS grade) or DMSO . Avoid protic solvents if using for reaction chemistry immediately.

-

Sonicate for 30 seconds.

-

Transfer to aliquots and freeze at

.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8140: 1-Bromooctane. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1] Drug News & Perspectives, 23(6), 398-404. [Link]

Sources

Strategic Sourcing and Validation of 1-Bromooctane-3,3,4,4-d4: A Technical Guide

Topic: Commercial Sourcing and Technical Validation of 1-Bromooctane-3,3,4,4-d4 Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Audience: Medicinal Chemists, DMPK Scientists, and Procurement Specialists in Pharmaceutical R&D.[1]

Executive Summary

In the precision-driven field of deuterated drug discovery (deuterium switch) and quantitative bioanalysis, the specific positioning of deuterium atoms is non-negotiable. 1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8) is a specialized alkylating agent used primarily to introduce a stable octyl chain with metabolic blocking at the

Unlike the more common per-deuterated (d17) or terminal-deuterated (d3) analogs, the 3,3,4,4-d4 isotopologue is a precision tool.[1] It allows researchers to probe specific metabolic soft spots (e.g.,

This guide outlines the commercial landscape for this niche reagent, establishes a procurement strategy to avoid supply chain latency, and defines a self-validating Quality Control (QC) protocol to ensure isotopic fidelity.

Chemical Identity & Specifications

Before engaging suppliers, the technical requirements must be locked to prevent the accidental procurement of regioisomers (e.g., 1,1,2,2-d4).[1]

| Attribute | Specification |

| Chemical Name | 1-Bromooctane-3,3,4,4-d4 |

| CAS Number (Deuterated) | 1219803-37-8 |

| CAS Number (Unlabeled) | 111-83-1 |

| Molecular Formula | |

| Molecular Weight | 197.15 g/mol |

| Isotopic Enrichment | |

| Chemical Purity | |

| Appearance | Colorless to pale yellow liquid |

| Stability | Light sensitive; store at Room Temperature (RT) or 4°C |

The Commercial Supplier Landscape

The market for 1-Bromooctane-3,3,4,4-d4 is highly consolidated.[1] Unlike commodity reagents, this isotopologue is not typically stocked by generalist catalog houses (e.g., Sigma-Aldrich/Merck often stocks the d17 or d3 variants, but rarely the specific 3,3,4,4-d4).[1]

Tier 1: Primary Manufacturer (The Source)

C/D/N Isotopes (Quebec, Canada) is the definitive manufacturer of this specific isotopologue.[1] Most other listings found on the web are distributors reselling C/D/N stock.[1]

-

Catalog Number: D-7133

-

Availability: Typically Stocked (0.1g, 0.25g sizes).[1]

-

Direct Advantage: Lower cost, direct access to Certificate of Analysis (CoA) with specific lot data, and technical support regarding synthesis routes.[1]

Tier 2: Authorized Distributors

These suppliers list the product but fulfill via the primary manufacturer.[1] Use these if your organization has rigid vendor consolidation lists that exclude niche isotope labs.[1]

-

Fisher Scientific: Often lists C/D/N products under third-party codes (e.g., Product Code CDN-D-7133).[1]

-

LGC Standards: Acts as a high-compliance distributor for reference materials.[1]

-

Wilshire Technologies / Indofine: May list the compound but lead times will reflect back-ordering.

Tier 3: Custom Synthesis (The Backup)

If the specific lot is out of stock at C/D/N, the following Contract Research Organizations (CROs) have the capability to synthesize this molecule on demand, likely via the reduction of a 3-octyne or 3-octene precursor with

-

Toronto Research Chemicals (TRC): High capability for custom deuteration.[1]

-

Cambridge Isotope Laboratories (CIL): While they have a massive catalog, specific regioisomers often require custom inquiry.[1]

Procurement Decision Logic

To optimize speed and cost, follow this sourcing workflow.

Figure 1: Decision matrix for sourcing rare isotopologues, prioritizing manufacturer direct access.

Technical Validation: A Self-Validating System

Trusting the label is insufficient in regulated drug development.[1] Deuterium scrambling (migration of D atoms to adjacent carbons) can occur during synthesis, particularly under acidic conditions.[1] Upon receipt, the following QC protocol serves as a self-validating system to confirm the label claims.

Protocol A: -NMR Verification (The "Silent Region" Test)

The most rapid validation method relies on the disappearance of signals in the specific methylene regions.[1]

-

Solvent: Dissolve ~10 mg sample in

with TMS. -

Reference Spectrum (Unlabeled):

-

Validation Criteria (3,3,4,4-d4):

-

The Void: The multiplet signal at

1.42 ppm ( -

Integration Drop: The bulk methylene region (1.25-1.35 ppm) must integrate to 4H (representing C5, C6) rather than 8H.

-

Multiplicity Shift: The

signal at 1.85 ppm will lose its coupling to

-

Protocol B: GC-MS Isotopic Enrichment Analysis

To confirm the "d4" is not a mixture of d3/d4/d5:

-

Method: EI (Electron Impact) ionization.[1]

-

Target Ion: Look for the molecular ion peak (

) and the characteristic alkyl fragment.[1] -

Calculation:

Handling and Utilization in Synthesis[5][6]

Storage Integrity

Alkyl bromides are susceptible to hydrolysis and photolytic degradation (turning yellow/brown due to

-

Storage: Store under inert gas (

or Ar) at ambient temperature. Refrigeration is acceptable but ensure the bottle warms to room temperature before opening to prevent condensation (water acts as a nucleophile).[1] -

Stabilization: Some suppliers add Copper wire or Silver wool to scavenge free bromide, though C/D/N typically supplies high-purity neat liquid.

Application: The Metabolic Block

When using this reagent to synthesize a drug candidate, the 3,3,4,4-d4 pattern is specifically designed to slow down metabolism at the

-

Mechanism: The Carbon-Deuterium bond is 6-10 times stronger than the Carbon-Hydrogen bond.[1]

-

Impact: If the primary metabolic route of your octyl chain is oxidation at C3 or C4, this isotopologue will significantly extend the half-life (

) of the compound via the Kinetic Isotope Effect (KIE).[1]

Figure 2: Quality Control workflow for validating isotopic purity upon receipt.

References

-

Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1][2] (Context on Metabolic Blocking).

Sources

A Comprehensive Technical Guide to the Safety and Handling of Deuterated 1-Bromooctane

Introduction: The Role of Deuteration in Modern Drug Development

In the landscape of pharmaceutical research and drug development, deuterated compounds have emerged as a pivotal tool for optimizing the therapeutic potential of molecules.[1][2] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, can significantly alter a drug's metabolic fate.[3][4][5] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage, potentially leading to improved pharmacokinetic profiles, reduced dosing frequencies, and more favorable safety profiles.[1][3]

Deuterated 1-bromooctane (1-bromooctane-d17) is a valuable building block and research tool within this paradigm. Its use in organic synthesis allows for the introduction of a deuterated octyl chain, enabling the creation of novel drug candidates or serving as an internal standard in metabolic and pharmacokinetic studies.[6][7] While the toxicological profile of a deuterated compound is often similar to its proteo-counterpart, the subtle yet significant physicochemical differences necessitate a thorough understanding of its safe handling, storage, and disposal.[1]

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the safe and effective handling of deuterated 1-bromooctane, ensuring both personal safety and the integrity of experimental outcomes.

Compound Profile: 1-Bromooctane-d17

1-Bromooctane-d17 is the fully deuterated analog of 1-bromooctane. While its chemical reactivity is fundamentally similar to the non-deuterated version, its physical properties are slightly altered due to the increased mass of deuterium. These differences should be considered during experimental design.[1]

| Property | Value | Source(s) |

| Chemical Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane | [8] |

| Synonym(s) | Octyl-d17 bromide, 1-Bromooctane-d17 | [9][10] |

| CAS Number | 126840-36-6 | [9][10][11] |

| Molecular Formula | C₈D₁₇Br or CD₃(CD₂)₇Br | [10] |

| Molecular Weight | ~210.23 g/mol | [9][10][11] |

| Appearance | Liquid | [12] |

| Boiling Point | ~201 °C (lit.) | [9][11] |

| Melting Point | ~-55 °C (lit.) | [9][11] |

| Density | ~1.217 g/mL at 25 °C | [9][11] |

| Refractive Index | n20/D ~1.4518 (lit.) | [9] |

| Isotopic Purity | Typically ≥98 atom % D | [9] |

Toxicological Profile and Hazard Identification

For handling and safety purposes, deuterated 1-bromooctane should be considered to have a hazard profile equivalent to its non-deuterated analog. It is a combustible liquid and is classified as very toxic to aquatic life with long-lasting effects.[9][13][14][15]

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects |

(Data synthesized from multiple SDS sources for 1-bromooctane and its deuterated analog).[9][14][15][16]

Primary Routes of Exposure and Potential Health Effects:

-

Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[12] While general use may not require respiratory protection, ensure adequate ventilation at all times.[17][18]

-

Skin Contact: Causes skin irritation.[12][13] Prolonged or repeated contact can lead to dermatitis. It is crucial to wear appropriate chemical-resistant gloves.[19]

-

Eye Contact: Causes serious eye irritation.[13] Direct contact can result in redness and pain.

-

Ingestion: Ingestion is not an expected route of occupational exposure but may be harmful if it occurs.[15] Symptoms can include nausea and vomiting. Do not induce vomiting if ingested.[20][21]

While no specific carcinogenicity data is available for 1-bromooctane-d17, many halogenated hydrocarbons are treated with caution, and some are suspected carcinogens.[19][22] Therefore, minimizing exposure is the most critical safety principle.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling deuterated 1-bromooctane.

Hierarchy of Controls

Caption: Hierarchy of safety controls for handling chemical reagents.

Experimental Protocol: Safe Handling Workflow

-

Preparation and Planning:

-

Donning Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[17][19]

-

Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Viton®). Inspect gloves for any signs of degradation or puncture before use.[19][20][22]

-

Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[17][19]

-

-

Chemical Handling:

-

Post-Handling Procedures:

Storage and Incompatibility

Proper storage is critical to maintain the chemical's purity and ensure safety.

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area.[12][13][17][22] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[15][17][18]

-

Container Integrity: Keep containers tightly closed to prevent moisture ingress, which could lead to H/D exchange and isotopic dilution, and to prevent the release of vapors.[1][13][22]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[12][17][18]

Spill Management and First Aid

Prompt and correct response to spills and exposures is crucial.

Spill Response Workflow

Caption: Step-by-step workflow for managing a chemical spill.

First Aid Measures

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15][19] Remove contaminated clothing and wash it before reuse.[19] Seek medical attention if irritation persists.[13][15]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[21][23]

-

In Case of Inhalation: Move the person to fresh air.[15][19] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[19] Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[19][23] Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.

Waste Disposal

Deuterated 1-bromooctane is a halogenated organic compound and must be disposed of as regulated hazardous waste.[22][24]

-

Waste Segregation: Do not mix halogenated hydrocarbon waste with non-halogenated solvent waste.[19][24] Commingling can significantly increase disposal costs and complexity.[24]

-

Waste Collection: Collect all waste (including contaminated absorbent material from spills) in a dedicated, leak-proof, and clearly labeled container.[19][24] The label should accurately list the contents, including "Deuterated 1-Bromooctane" and appropriate hazard warnings.[24]

-

Disposal Procedures: Keep the waste container tightly closed and store it in a designated waste accumulation area.[19][24] Follow all institutional, local, and national environmental regulations for the disposal of hazardous chemical waste.[14][18]

Conclusion

Deuterated 1-bromooctane is an important tool in the arsenal of the modern medicinal chemist and drug development scientist. While its deuteration offers unique advantages for research, its fundamental chemical hazards as a combustible, irritant, and environmentally toxic halogenated hydrocarbon remain. Adherence to the principles outlined in this guide—prioritizing engineering controls, consistently using appropriate PPE, and following established protocols for storage, spill management, and waste disposal—is paramount. Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any work. By integrating these safety practices into every workflow, researchers can handle this valuable compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors.

References

- BenchChem. (2025).

- LGC Standards. (n.d.). 1-Bromooctane-d17 | CDN-D-1725-0.25G. LGC Standards.

- Benchchem. (2025).

- Sigma-Aldrich. (n.d.).

- Braun Research Group. (n.d.).

- Latham & Watkins. (n.d.).

- Salamandra. (2025, January 31).

- Unknown Supplier. (2024, January 27).

- ECHEMI. (n.d.). 1-BROMOOCTANE-D17 126840-36-6. ECHEMI.

- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Temple University. (n.d.). Halogenated Solvents in Laboratories.

- TCI Chemicals. (2023, March 4).

- Pallav Chemicals. (n.d.).

- Fisher Scientific. (2010, November 16).

- Labogens. (2016, May 12).

- Sigma-Aldrich. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 1-Bromooctane-d17 | CAS 126840-36-6. SCBT.

- S. D. Fine-Chem Limited. (n.d.).

- MilliporeSigma. (2025, October 15).

- Thermo Fisher Scientific. (2010, November 16).

- Spectrum Chemical. (2011, September 2).

- PubChem. (n.d.). 1-Bromooctane.

- AquigenBio. (2024, July 19).

- Nature Portfolio. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Essential Role of 1-Bromooctane in Modern Organic Synthesis.

- Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.

- Simson Pharma. (2025, May 29).

- Loba Chemie. (2016, May 12). 1-BROMOOCTANE FOR SYNTHESIS MSDS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. venable.com [venable.com]

- 4. salamandra.net [salamandra.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-Bromooctane-d17 | CDN-D-1725-0.25G | LGC Standards [lgcstandards.com]

- 9. 1-溴辛烷-d17 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Bromooctane-d17 | CAS 126840-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pallavchemicals.com [pallavchemicals.com]

- 21. lobachemie.com [lobachemie.com]

- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 23. labogens.com [labogens.com]

- 24. campusoperations.temple.edu [campusoperations.temple.edu]

Strategic Utilization of Deuterated Alkyl Halides: From Metabolic Tuning to Optoelectronic Stabilization

Executive Summary

The strategic incorporation of deuterium (

This guide analyzes the utility of these reagents across three critical domains:

-

Pharmaceuticals: Leveraging the Kinetic Isotope Effect (KIE) to improve pharmacokinetic (PK) profiles (the "Deuterium Switch").[1]

-

Optoelectronics: Enhancing the operational lifetime of OLED materials by suppressing high-energy vibrational degradation.

-

Bioanalysis: Synthesizing Stable Isotope Labeled (SIL) internal standards for quantitative LC-MS/MS.

The Physicochemical Basis: Why Deuterium?

The utility of deuterated alkyl halides rests on the fundamental difference in mass between protium (

The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond has a lower Zero-Point Energy (ZPE) than the Carbon-Hydrogen (C-H) bond.[1] This lowers the ground state energy, increasing the activation energy (

Table 1: Comparative Bond Properties

| Property | C-H Bond | C-D Bond | Impact |

| Reduced Mass ( | ~0.92 | ~1.71 | Lower vibrational frequency for C-D. |

| Bond Dissociation Energy | Baseline | +1.2 to 1.5 kcal/mol | C-D is harder to break (homolytic/heterolytic). |

| Bond Length | ~1.09 Å | ~1.09 Å (slightly shorter average) | Negligible steric change; target binding is retained. |

| Primary KIE ( | 1.0 | 6.0 – 9.0 (max) | Significantly slows rate-determining cleavage steps. |

Pharmaceutical Applications: The "Deuterium Switch"

In drug discovery, "metabolic hotspots"—positions on a molecule prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes—often limit a drug's half-life. By alkylating these positions with deuterated halides (e.g., converting a phenol to a

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine is the first deuterated drug approved by the FDA (2017).[2][3] It is a VMAT2 inhibitor for Huntington’s chorea.[4]

-

The Problem: Tetrabenazine has a short half-life due to rapid O-demethylation by CYP2D6.

-

The Solution: Replacing the two methoxy groups (

) with deuterated methoxy groups ( -

The Result: The C-D bond resists CYP2D6 oxidative cleavage. This increases the active metabolite's half-life, reduces dosing frequency, and lowers peak plasma concentration (

), thereby reducing adverse side effects.

Mechanism of Action Diagram

The following diagram illustrates how deuterated alkylation shifts the metabolic pathway.

Figure 1: The Deuterium Kinetic Isotope Effect acts as a metabolic "brake," shunting the drug away from rapid clearance pathways.

Technical Protocol: O-Methylation using Iodomethane-

Safety Warning (Critical)

-

Hazard: Iodomethane-

( -

Control: All operations must occur in a certified chemical fume hood. Double-gloving (nitrile/laminate) is required.

-

Neutralization: Keep a solution of 10% aqueous ammonia or sodium thiosulfate nearby to quench spills.

Experimental Workflow

Reaction:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

). -

Solvation: Dissolve the phenolic substrate (1.0 eq) in anhydrous Acetone or DMF (Dimethylformamide).

-

Note: Acetone is preferred for easy workup; DMF is required for low-solubility substrates.

-

-

Deprotonation: Add Potassium Carbonate (

, 1.5 - 2.0 eq). Stir at Room Temperature (RT) for 15-30 minutes to ensure anion formation. -

Alkylation:

-

Cool the mixture to

(ice bath) to prevent volatilization of the alkyl halide. -

Add Iodomethane-

(1.1 - 1.2 eq) dropwise via syringe. -

Tip:

is expensive. Use a gas-tight syringe to prevent dripping/loss.

-

-

Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS (typically 2-12 hours).

-

Quench & Workup: Dilute with EtOAc, wash with water/brine to remove inorganic salts. Dry over

and concentrate.

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for deuterated methylation.

Beyond Pharma: OLED Materials

A rapidly growing application for deuterated alkyl halides is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

-

The Challenge: Blue OLED emitters degrade rapidly due to "hot electron" induced bond cleavage. High-energy excited states transfer energy to C-H vibrational modes, breaking the bond.

-

The Deuterium Solution: Replacing C-H with C-D in the host material (e.g., deuterated Alq3 or Ir complexes) decouples the excited state energy from the bond vibration.

-

Outcome: This can extend the operational lifetime of blue OLEDs by 5x to 20x without altering the emission color.

References

-

FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Austedo (deutetrabenazine). U.S. Food and Drug Administration.[2] [Link]

-

Schmidt, C. (2017). First deuterated drug approved.[2] Nature Biotechnology. [Link]

-

Tung, R. (2010). The Development of Deuterium-Containing Drugs.[2][4][6] Innovations in Pharmaceutical Technology. [Link]

-

OLED-Info. (2023). What can deuterium do for OLED displays?[Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Iodide.[Link]

Sources

Methodological & Application

1-Bromooctane-3,3,4,4-d4 for quantitative analysis by LC-MS/MS

An Application Note and Protocol for the Quantitative Analysis of 1-Bromooctane using 1-Bromooctane-3,3,4,4-d4 by LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Quantifying Alkylating Agents

1-Bromooctane is a primary alkyl halide utilized extensively as an intermediate and alkylating agent in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its presence, even at trace levels as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs) or as an unreacted starting material, necessitates highly sensitive and accurate quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for such analyses due to its unparalleled sensitivity and selectivity.[3][4]

However, the reliability of LC-MS/MS data is critically dependent on mitigating analytical variability. Complex sample matrices, such as those encountered in drug substance testing or biological studies, can introduce significant interference, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal, compromising data integrity.[5][6][7] The most robust and widely accepted strategy to counteract these challenges is the use of a stable isotope-labeled internal standard (SIL-IS) through the principle of Isotope Dilution Mass Spectrometry (IDMS).[8][9]

This application note provides a comprehensive, field-proven guide to developing and validating a quantitative LC-MS/MS method for 1-bromooctane. We employ 1-Bromooctane-3,3,4,4-d4 as the internal standard. This deuterated analog is the ideal mimic for the target analyte; it shares virtually identical physicochemical properties, extraction efficiencies, and chromatographic retention times, yet is distinguishable by the mass spectrometer.[10][11] This ensures that any variations encountered during sample processing or ionization are mirrored by the internal standard, allowing for highly accurate and precise quantification.[8][12] This protocol is designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of using 1-Bromooctane-3,3,4,4-d4 lies in the IDMS technique.[13][14] By adding a precisely known quantity of the deuterated standard to the sample at the very beginning of the workflow, it acts as a perfect surrogate for the native analyte. Any physical loss during sample extraction or variability in instrument response will affect both the analyte and the standard equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, providing a self-validating measurement system.[15]

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Bromooctane (CAS 111-83-1), Purity >98%

-

Internal Standard: 1-Bromooctane-3,3,4,4-d4 (Isotopic Enrichment >98 atom % D)[16]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane (HPLC Grade)

-

Sample Matrix: Blank API, plasma, or relevant diluent.

Preparation of Standards and Quality Controls (QCs)

-

Causality: Preparing accurate stock solutions is the foundation of quantitative analysis. Serial dilutions in the same matrix as the unknown samples (e.g., dissolved blank API) are crucial to mimic the final sample composition and accurately build the calibration curve.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 1-Bromooctane and 1-Bromooctane-d4 into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

-

Working Standard Solutions: Perform serial dilutions of the 1-Bromooctane primary stock with 50:50 Acetonitrile:Water to prepare calibration standards. A typical concentration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 1-Bromooctane-d4 primary stock with 50:50 Acetonitrile:Water. This concentration is chosen to provide a strong, stable signal without saturating the detector.

-

Quality Control (QC) Samples: Prepare QC samples in the same matrix as the study samples at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High. These are prepared from a separate weighing of the 1-Bromooctane stock to ensure an unbiased assessment of accuracy and precision.[17]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Causality: 1-Bromooctane is a non-polar compound.[1] LLE with a water-immiscible organic solvent like MTBE is a highly effective technique to isolate it from polar matrix components (e.g., salts in an API matrix or proteins in plasma), thereby reducing matrix effects and improving method robustness.

-

Aliquot: To 500 µL of each standard, QC, and unknown sample in a 2 mL microcentrifuge tube, add 50 µL of the IS Working Solution (100 ng/mL).

-

Vortex: Briefly vortex each tube for 10 seconds to ensure homogenization of the IS with the sample. This step is critical for the IDMS principle to hold true.[13]

-

Extraction: Add 1 mL of MTBE.

-

Mix: Cap and vortex vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

-

Centrifuge: Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.

-

Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of tubes, avoiding the aqueous layer and any interfacial precipitate.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Causality: The chromatographic method is designed to separate 1-bromooctane from matrix interferences, while the mass spectrometer settings are optimized for maximum sensitivity and specificity. A C18 column is chosen for its affinity for non-polar compounds. A gradient elution ensures a sharp peak shape and efficient run time.[18] Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for non-polar, volatile compounds like 1-bromooctane compared to Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor and product ions), ensuring exceptional selectivity.[19]

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides robust and reproducible separations. |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 2.6 µm) | Excellent retention and separation for non-polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the non-polar analyte. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% B | Ensures sharp peak elution and column cleanup. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Column Temp | 40°C | Improves peak shape and reduces viscosity. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | Superior ionization for less polar, volatile compounds. |

| MRM Transitions | See Table 2 | Optimized for specificity and sensitivity. |

| Source Temp | 450°C | Optimized for efficient desolvation and ionization. |

| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across a peak. |

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions Note: These transitions are theoretical and must be empirically optimized by infusing a standard solution of each compound into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Bromooctane | 193.1/195.1 [M+H]+ | 113.1 | ~15 |

| 1-Bromooctane-d4 | 197.1/199.1 [M+H]+ | 117.1 | ~15 |

The characteristic 1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br) results in two precursor ions for each compound, M and M+2. Monitoring the most abundant transition (e.g., 193.1 -> 113.1) is typical.

Method Validation and Data Analysis

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10) to ensure the method is fit for its intended purpose.[17][20][21]

Data Processing

-

Integration: Integrate the peak areas for the analyte (1-Bromooctane) and the IS (1-Bromooctane-d4) in each injection.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

-

Calibration Curve: Plot the PAR versus the nominal concentration for the calibration standards. Perform a linear regression, weighted by 1/x² to ensure accuracy at the lower end of the curve.

-

Quantification: Determine the concentration of 1-Bromooctane in QC and unknown samples by back-calculating from their PAR using the regression equation of the calibration curve.

Acceptance Criteria & Representative Data

The following table summarizes typical acceptance criteria based on FDA guidance and shows example data for a successful validation.[20]

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | Meets criteria |

| LLOQ | S/N > 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |

| Accuracy (QCs) | Mean concentration within ±15% of nominal | 96.5% - 104.2% |

| Precision (QCs) | RSD or CV ≤15% | ≤ 8.5% |

| Matrix Effect | IS-normalized matrix factor CV ≤15% | 8.9% |

| Recovery | Consistent and reproducible | ~85% |

| Stability | % Change within ±15% (Freeze-thaw, bench-top, long-term) | Meets criteria |

Advanced Topic: Derivatization for Enhanced Sensitivity

For applications requiring ultra-trace quantification, derivatization can significantly enhance ionization efficiency in ESI mode. Alkylating agents like 1-bromooctane can be reacted with nucleophilic reagents that contain a permanently charged or easily ionizable moiety.

-

Strategy: A common approach involves derivatization with a pyridine-containing reagent, such as 4-dimethylaminopyridine (4-DMAP) or its analogs.[22][23] This reaction forms a quaternary pyridinium salt, which is permanently charged and highly responsive in positive ion ESI-MS/MS.

-

Benefit: This can lower the limit of quantification by one or two orders of magnitude, which is critical for meeting stringent GTI limits. The derivatization reaction must be optimized for time, temperature, and reagent concentration to ensure it is reproducible and quantitative.[24]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of 1-bromooctane, leveraging the power of its deuterated analog, 1-Bromooctane-3,3,4,4-d4, as an internal standard. The use of Isotope Dilution Mass Spectrometry effectively mitigates common analytical challenges such as matrix effects and sample loss, ensuring the highest degree of accuracy and precision.[8][25] The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation, offer a comprehensive guide for scientists in pharmaceutical development and quality control. By adhering to these principles, laboratories can generate high-quality, defensible data essential for regulatory submissions and critical decision-making.

References

- Google. (n.d.). Current time information in New York, NY, US.

- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

- Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.

- National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.

- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Taylor & Francis Online. (2024, April 5). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.

- International Journal of Pharmaceutical and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- PubMed. (2013, February 23). A New Derivatization Reagent for LC-MS/MS Screening of Potential Genotoxic Alkylation Compounds.

- ResearchGate. (2013, April). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?

- ResearchGate. (2025, August 7). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF.

- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.

- Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.

- ResearchGate. (n.d.). Isotope dilution mass spectrometry. Chapter 17.

- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.

- PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.

- ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).

- PubMed. (2019, March 1). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma.

- ResearchGate. (n.d.). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma | Request PDF.

- ResearchGate. (2025, August 5). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.

- LCGC International. (2022, April 15). Analyte Derivatization as an Important Tool for Sample Preparation.

- Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.

- CymitQuimica. (n.d.). CAS 111-83-1: 1-Bromooctane.

- ChemicalBook. (2026, February 19). The Chemistry of 1-Bromooctane: A Deep Dive into Its Synthesis and Applications in Pharmaceuticals.

- BenchChem. (2025). Determining the Purity of 1-Bromooctane: A Comparative Guide to GC-MS and NMR Methods.

- CDN Isotopes. (n.d.). 1-Bromooctane-3,3,4,4-d4.

- ChemicalBook. (n.d.). 1-Bromooctane synthesis.

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

- Semantic Scholar. (2005, November 1). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs.

- CAS Common Chemistry. (n.d.). 1-Bromooctane.

- National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC.

- YouTube. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101).

- SlideShare. (n.d.). QUANTITATIVE MASS SPECTROMETRY.

- Hilaris. (2013, February 25). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma.

Sources

- 1. CAS 111-83-1: 1-Bromooctane | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. osti.gov [osti.gov]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 18. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 20. resolvemass.ca [resolvemass.ca]

- 21. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 22. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]

- 25. tandfonline.com [tandfonline.com]

Application Note: Precision Lipidomics using 1-Bromooctane-3,3,4,4-d4

Topic: 1-Bromooctane-3,3,4,4-d4 as a tracer in lipid metabolism studies Content Type: Application Note & Protocol Audience: Senior Researchers, Lipidomics Specialists, and Metabolic Engineers.

From Synthetic Precursor to High-Fidelity Metabolic Tracer[1]

Abstract

In the elucidation of lipid metabolic flux, the structural fidelity of the tracer is paramount. 1-Bromooctane-3,3,4,4-d4 (CDN Isotopes D-7133) serves as a high-value synthetic scaffold for generating [3,3,4,4-d4]-Octanoic Acid (Caprylic Acid) , a medium-chain fatty acid (MCFA) tracer. Unlike uniform labeling, the specific deuteration at positions 3 and 4 provides a unique mechanistic advantage: it targets the

Part 1: Technical Background & Mechanism

The Strategic Advantage of the 3,3,4,4-d4 Pattern

Standard lipid tracers often use terminal labeling (

-

Position C3 (Beta-Carbon): This is the site of the primary dehydrogenation step catalyzed by Acyl-CoA Dehydrogenase.

-

Mechanistic Probe: The presence of deuterium at C3 induces a primary Kinetic Isotope Effect (KIE) . Since the C-D bond is stronger than the C-H bond, the rate of oxidation is measurably reduced. This allows the compound to act as a "metabolic brake" to identify rate-limiting steps or to stabilize the tracer for longer-term distribution studies.

-

-

Flux Tracking: Upon the completion of one cycle of

-oxidation, the C1 and C2 carbons are cleaved as Acetyl-CoA. The original C3 and C4 (carrying the deuterium tags) become the new C1 and C2 of the shortened Hexanoyl-CoA.-

Result: A distinct mass shift transition from the parent octanoyl species to the chain-shortened hexanoyl species, retaining the label but changing its positional context.

-

Chemical Pathway: Precursor to Tracer

1-Bromooctane-3,3,4,4-d4 is an alkylating agent. For metabolic studies, it is chemically converted to [3,3,4,4-d4]-Octanoic Acid prior to biological administration.

-

Precursor: 1-Bromooctane-3,3,4,4-d4 (

) -

Target Tracer: [3,3,4,4-d4]-Octanoic Acid (

) -

Biological Substrate: Rapidly enters mitochondria independent of the Carnitine Shuttle (unlike Long-Chain Fatty Acids), making it an ideal probe for intrinsic mitochondrial health.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Tracer (Octanoic Acid-d4)

Note: This step converts the commercial bromide into the metabolically active fatty acid.

Reagents:

-

1-Bromooctane-3,3,4,4-d4 (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Dry Diethyl Ether (Solvent)

-

Dry Carbon Dioxide (

) gas or Dry Ice (Note: Grignard carboxylation adds a carbon, making Nonanoic acid. To maintain C8 chain length , use the Cyanide/Hydrolysis method or Oxidation of the Alcohol). -

Recommended Route (Direct Oxidation):

-

Hydrolysis: Convert Bromide to Alcohol using

/DMSO at 80°C. -

Jones Oxidation: Convert Alcohol to Acid using Chromium Trioxide (

) in dilute sulfuric acid.

-

Workflow:

-

Hydrolysis: Dissolve 1-Bromooctane-3,3,4,4-d4 (100 mg) in DMSO (2 mL). Add 5M NaOH (1 mL). Heat to 80°C for 4 hours. Extract with hexane to recover [3,3,4,4-d4]-1-Octanol.

-

Oxidation: Dissolve the alcohol in Acetone at 0°C. Add Jones Reagent dropwise until the orange color persists. Stir for 1 hour.

-

Purification: Quench with isopropanol. Extract with Ethyl Acetate. Wash with brine. Dry over

. -

Validation: Verify product via GC-MS. Target Mass: 148.24 m/z (Parent Ion).

Protocol B: Mitochondrial Beta-Oxidation Flux Assay

Application: Measuring fatty acid oxidation rates in HepG2 hepatocytes.

Materials:

-

[3,3,4,4-d4]-Octanoic Acid (Sodium Salt) - Prepared from Protocol A.

-

HepG2 cells (ATCC HB-8065).

-

Assay Media: DMEM (Glucose-free, 0.5 mM L-Carnitine).

-

Internal Standard: [U-13C]-Octanoic Acid (for normalization).

Step-by-Step Methodology:

-

Conjugation:

-

Prepare a 5 mM stock of d4-Octanoic acid in 10% BSA (Fatty Acid Free).

-

Incubate at 37°C for 30 mins to allow conjugation. Molar ratio FA:BSA should be ~4:1.

-

-

Pulse Labeling:

-

Seed HepG2 cells in 6-well plates (

cells/well). -

Wash cells 2x with PBS.

-

Add Assay Media containing 100 µM [3,3,4,4-d4]-Octanoic Acid .

-

Incubate for timepoints: T=0, 15, 30, 60, 120 min.

-

-

Quenching & Extraction:

-

Aspirate media. Quickly wash with ice-cold PBS.

-

Add 800 µL Ice-Cold Methanol:Water (80:20) to quench metabolism.

-

Scrape cells and transfer to cryovials.

-

Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant (Metabolites).

-

-

Derivatization (Optional but Recommended for Acids):

-

Evaporate supernatant under Nitrogen.

-

Resuspend in 50 µL 3-Nitrophenylhydrazine (3-NPH) solution for carboxyl derivatization (increases MS sensitivity).

-

Protocol C: LC-MS/MS Quantification & Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

LC Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

MS Transitions (MRM Mode):

-

Note: Transitions depend on whether the analyte is free acid or CoA-ester. Below are for Free Fatty Acids (Negative Mode).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |

| Octanoic Acid-d4 | 147.2 ([M-H]-) | 103.1 | 15 | Parent Tracer (Loss of CO2) |

| Octanoic Acid-d0 | 143.2 | 99.1 | 15 | Endogenous Background |

| Hexanoic Acid-d4 | 119.2 | 75.1 | 15 | Cycle 1 Product (Chain Shortened) |

| Acetyl-CoA | 808.2 | 408.1 | 35 | C1-C2 Cleavage Product (Unlabeled) |

Data Interpretation:

-

Enrichment Calculation:

-

Flux Rate: Plot the appearance of Hexanoic Acid-d4 over time.

-

Since the d4 label was at C3/C4, and Beta-oxidation cleaves C1/C2, the resulting C6 fragment retains the d4 label (now at its C1/C2 positions).

-

Interpretation: A lag in Hexanoic-d4 appearance compared to a d0-control indicates a Kinetic Isotope Effect, confirming the rate-limiting nature of the dehydrogenation step.

-

Part 3: Visualization & Pathway Logic

Figure 1: Metabolic Fate of [3,3,4,4-d4]-Octanoic Acid

This diagram illustrates the entry of the tracer into the mitochondria and the specific mass shift occurring after the first cycle of Beta-Oxidation.

Caption: Figure 1. Metabolic trajectory of the 3,3,4,4-d4 tracer. Note the retention of the deuterium label in the chain-shortened Hexanoyl-CoA product, enabling precise flux measurement of the first oxidation cycle.

References

-

Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle." Cell Metabolism, 22(5), 936-947. [Link]

-

Jones, P. M., & Bennett, M. J. (2010). "Urine organic acid analysis for the diagnosis of inborn errors of metabolism." Methods in Molecular Biology, 603, 45-58. (Reference for extraction protocols).

-

Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Reference for MS transitions).

Disclaimer: 1-Bromooctane-3,3,4,4-d4 is a research chemical.[1][2][3] Ensure all synthesis is performed in a fume hood. The resulting Octanoic Acid tracer must be pH-adjusted before cell culture application.

Sources

- 1. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

- 2. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Metabolism and Immune Function: Chemical Tools for Insights into T‐Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tracking the Metabolic Fate of Octyl Chains with 1-Bromooctane-3,3,4,4-d4

Introduction: The Imperative of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. The biotransformation of a xenobiotic compound dictates its pharmacokinetic profile, efficacy, and potential for toxicity. Among the sophisticated tools available to researchers, stable isotope labeling stands out for its precision in elucidating metabolic pathways.[1] By replacing hydrogen atoms with their heavier, stable isotope deuterium, we can trace the journey of a molecule through complex biological systems without altering its fundamental chemical properties.[2] This technique, often referred to as a "deuterium switch," provides invaluable insights into drug metabolism and pharmacokinetics (DMPK) studies.[3]

This guide focuses on a specific application of this principle: tracking the metabolic fate of octyl chains using the deuterated probe 1-Bromooctane-3,3,4,4-d4. The octyl chain is a common lipophilic moiety in many drug molecules, and understanding its metabolism is critical for predicting a compound's overall disposition. The strategic placement of four deuterium atoms on the 3rd and 4th carbons of the octyl chain provides a stable, unambiguous mass tag for detection by mass spectrometry (MS), allowing for the precise identification of metabolites.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-tested protocols for utilizing 1-Bromooctane-3,3,4,4-d4 in metabolic studies.

The Scientific Rationale: Why Deuterium Labeling is a Superior Approach

The utility of deuterium in metabolic studies is rooted in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[3] This effect is particularly relevant for metabolism mediated by the Cytochrome P450 (CYP) family of enzymes, which are primary drivers of oxidative drug metabolism and often initiate their catalytic cycle by abstracting a hydrogen atom.[3][5][6]

By using 1-Bromooctane-3,3,4,4-d4, we can:

-

Unambiguously Trace Metabolites: The +4 mass unit shift provided by the deuterium label allows for the clear differentiation of drug-related metabolites from endogenous molecules in complex biological matrices.

-

Identify Sites of Metabolism: The location of the deuterium label helps to pinpoint the sites of metabolic attack on the octyl chain.

-

Quantify Metabolic Stability: By comparing the rate of metabolism of the deuterated compound to its non-deuterated counterpart, we can quantify the metabolic stability of the octyl chain.[7]

Predicted Metabolic Pathways of the Octyl Chain

The primary route of metabolism for an alkyl chain like octyl is oxidation, predominantly mediated by cytochrome P450 enzymes.[8][9] This process typically begins with hydroxylation, followed by further oxidation to an aldehyde and then a carboxylic acid.[9]

Caption: Predicted metabolic pathway of 1-Bromooctane-3,3,4,4-d4.

Experimental Design and Protocols

A robust investigation into the metabolic fate of the octyl chain involves a multi-pronged approach, typically starting with in vitro systems and potentially progressing to in vivo models.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs, making them an excellent and cost-effective model for initial metabolic stability screening.[10][11][12]

Protocol: Metabolic Stability Assay in HLM

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of NADPH in purified water.

-

Prepare a 10 mM stock solution of 1-Bromooctane-3,3,4,4-d4 in acetonitrile.

-

Thaw human liver microsomes (commercially available) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine 47.5 µL of the diluted HLM suspension and 1 µL of the 10 mM substrate stock solution (final substrate concentration: 200 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding 1.5 µL of the 1 M NADPH stock solution (final NADPH concentration: 30 mM).

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not expected to be formed as a metabolite).

-

-

Sample Preparation for LC-MS Analysis:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.[13]

-

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism study.

Analytical Methodology: LC-MS for Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical cornerstone for metabolite identification studies due to its high sensitivity and specificity.[14][15]

Protocol: LC-MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15]

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to detect all potential metabolites, followed by targeted MS/MS (product ion scanning) on the masses of interest to obtain structural information.

-

Data Analysis and Interpretation

The key to identifying deuterated metabolites is to look for characteristic mass shifts. The parent compound, 1-Bromooctane-3,3,4,4-d4, will have a specific mass-to-charge ratio (m/z). Its metabolites will exhibit this base m/z plus the mass of the chemical modification.

| Compound | Chemical Modification | Expected Mass Shift (from parent-d4) |

| ω-Hydroxy-1-bromooctane-d4 | + O | +16 Da |

| ω-Oxo-1-bromooctane-d4 | + O, - 2H | +14 Da |

| 8-Bromooctanoic acid-d4 | + 2O, - 2H | +30 Da |

| Glucuronide Conjugate | + C6H8O6 | +176 Da |

The presence of the bromine atom will also produce a characteristic isotopic pattern (approximately equal intensity for the 79Br and 81Br isotopes), which can further aid in the identification of drug-related material.

The Role of NMR Spectroscopy in Structural Elucidation

While LC-MS is powerful for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[16] Should a novel or unexpected metabolite be detected, preparative HPLC can be used to isolate the compound for subsequent NMR analysis. 2D NMR experiments, such as COSY and HSQC, can definitively establish the position of hydroxylation or other modifications on the octyl chain. The absence of proton signals at the 3 and 4 positions in the 1H NMR spectrum will confirm the location of the deuterium labels.[17][18][19]

Conclusion: A Powerful Tool for Drug Discovery and Development

The use of 1-Bromooctane-3,3,4,4-d4 provides a robust and reliable method for tracking the metabolic fate of octyl chains.[1] This approach offers a clear advantage over traditional methods by providing unambiguous identification of metabolites and insights into the sites and rates of metabolism. The protocols outlined in this guide provide a solid foundation for researchers to design and execute their own metabolism studies, ultimately contributing to the development of safer and more effective pharmaceuticals. The strategic application of stable isotope labeling is not merely a technique but a fundamental approach to de-risking drug candidates early in the development pipeline.[2][3]

References

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

-

Gant, T.G. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov22 , 546–564 (2023). Available from: [Link]

-

Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. Available from: [Link]

-

PubMed. In vitro drug metabolism using liver microsomes. Available from: [Link]

-

EMBL. Protocols used for LC-MS analysis – Metabolomics Core Facility. Available from: [Link]

-

Bioanalysis Zone. Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Available from: [Link]

-

Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

-

LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics. Available from: [Link]

-

Bio-protocol. Metabolite extraction and LC-MS analysis. Available from: [Link]

-

Portland Press. Structure and function of the cytochrome P450 peroxygenase enzymes. Available from: [Link]

-

Metabolic Solutions. Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Available from: [Link]

-

ACS Publications. Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Available from: [Link]

-

PubMed Central. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. Available from: [Link]

-

University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]

-

AIP Publishing. Ab initio dynamics of the cytochrome P450 hydroxylation reaction. Available from: [Link]

-

ResearchGate. Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes. Available from: [Link]

-

eScholarship.org. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Available from: [Link]

-

PubMed Central. NMR Spectroscopy for Metabolomics Research. Available from: [Link]

-

White Rose Research Online. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Available from: [Link]

-

MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Available from: [Link]

-

Danish Research Centre for Magnetic Resonance. MR Spectroscopy & Metabolism. Available from: [Link]

-

ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available from: [Link]

-

PubMed. Medium-chain triglyceride feeding over the long term: the metabolic fate of [14C]octanoate and [14C]oleate in isolated rat hepatocytes. Available from: [Link]

-

International Research Journal of Modernization in Engineering Technology and Science. Spectroscopy Using Nuclear Magnetic Resonance Cardiovascular Dise. Available from: [Link]

-

PubMed. Dietary additive octyl and decyl glycerate modulates metabolism and inflammation under different dietary patterns with the contribution of the gut microbiota. Available from: [Link]

-

WUR eDepot. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Available from: [Link]

-

PubMed. Dynamic Metabolome Analysis Reveals the Metabolic Fate of Medium-Chain Fatty Acids in AML12 Cells. Available from: [Link]

-

PLOS One. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. Available from: [Link]

-